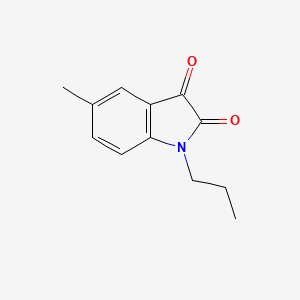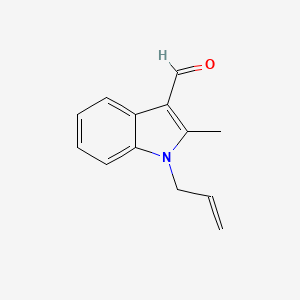
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-methylated amines, such as N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine, is a topic of interest in the field of organic chemistry due to their relevance in chemical and biological processes. In the context of synthesizing related compounds, one study describes the use of monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester of cyclopentano-phosphatidic acid. Although the desired product was not obtained with monomethylamine due to extensive aminolysis, the use of N-benzyl-N-methylamine led to a successful synthesis, adapting a method from Shapiro and Rabinsohn . Another study reports the synthesis of N-(1-Methyl)cyclopropylbenzylamine, a compound with a similar N-methylated structure, which was shown to inactivate pig liver mitochondrial monoamine oxidase . These studies highlight the importance of careful selection of nucleophiles and reaction conditions in the synthesis of N-methylated amines.
Molecular Structure Analysis
The molecular structure of N-methylated amines is crucial for their function and reactivity. In the case of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a model compound for benzoxazine-based phenolic resins, the X-ray crystal structure revealed a hydrogen-bonding scheme involving both inter- and intramolecular hydrogen bonds . This detailed understanding of molecular structure is essential for predicting the behavior of similar compounds, such as N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine, in various chemical environments.
Chemical Reactions Analysis
The reactivity of N-methylated amines is influenced by their molecular structure. For instance, N-(1-Methyl)cyclopropylbenzylamine inactivates mitochondrial monoamine oxidase in a time- and concentration-dependent manner, and this inactivation is not reversed by exhaustive dialysis . This suggests that the compound forms a stable adduct with the enzyme, which could be due to the presence of the N-methyl group. Similarly, the reactivity of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine would be expected to be influenced by its N-methyl group and the bromobenzyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylated amines are determined by their molecular structures. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were studied using infrared and Raman spectroscopy, providing insights into the vibrations due to the presence of the methylene bridge structure . The study of these properties is essential for understanding the behavior of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine in different phases and environments.
Mécanisme D'action
Target of Action
The primary target of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine (N-BBN) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
N-BBN interacts with tubulin, perturbing its tertiary structure . It does disrupt the normal architecture of microtubules within cells .
Biochemical Pathways
The interaction of N-BBN with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division . By disrupting microtubule architecture, N-BBN can inhibit the proliferation of cancer cells .
Result of Action
N-BBN has been found to be superior to many past-generation noscapinoids in inhibiting cancer cell viability . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-15(13-7-2-3-8-13)10-11-5-4-6-12(14)9-11/h4-6,9,13H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJNYQBWRNPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




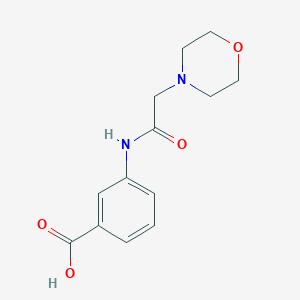
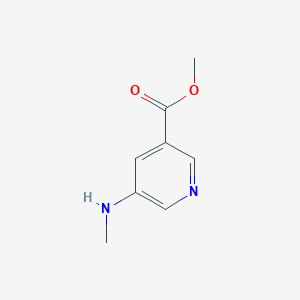

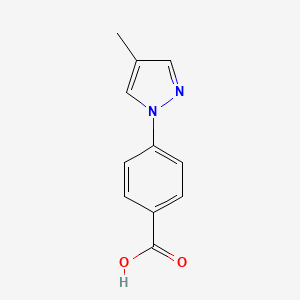
![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)
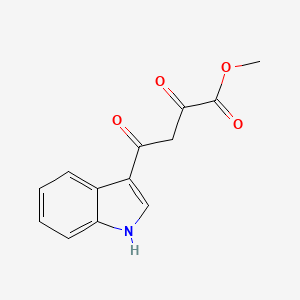
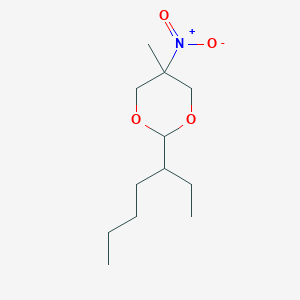

![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3023137.png)
![7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023138.png)

